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Compound of Interest

Compound Name:
2-Oxocyclopentanecarbonyl

chloride

CAS No.: 22158-77-6

Cat. No.: B1390168

Get Quote

CAS: 22158-77-6 | Formula: C₆H₇ClO₂ | MW: 146.57 g/mol [1][2]

Executive Summary & Stability Warning
2-Oxocyclopentanecarbonyl chloride is a reactive

-keto acid chloride derivative used primarily as a C5-building block in the synthesis of
heterocycles and pharmaceutical intermediates.[1] Unlike simple acyl chlorides, this compound
possesses a nucleophilic

-carbon activated by two carbonyl groups, making it susceptible to self-condensation and
dimerization.[1]

Operational Stability: High reactivity. Prone to hydrolysis and thermal decomposition.

Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C.

Handling Directive: It is frequently generated in situ and used immediately to minimize the

formation of "methacryloyl-type" dimers or elimination to ketene species.
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Synthesis & Preparation Protocol
Rationale: Due to the thermal instability of

-keto acid chlorides, standard thionyl chloride (

) reflux procedures often lead to degradation ("tarring"). The recommended protocol uses
Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate mechanism) at controlled
temperatures.[1]

Protocol: In Situ Generation
Setup: Flame-dried 100 mL round-bottom flask,

inlet, magnetic stir bar.

Solvation: Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous

Dichloromethane (DCM) (0.2 M concentration).

Catalysis: Add anhydrous Dimethylformamide (DMF) (0.05 eq).

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Gas

evolution (

,

,

) will be vigorous.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Workup: Concentrate under reduced pressure (keep bath <30°C) to remove excess oxalyl

chloride. Use the crude yellow oil immediately for the next step (e.g., amidation or

esterification).

Synthesis Workflow
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Catalytic cycle for the mild chlorination of labile

-keto acids.

Spectral Characterization
Note: Data presented reflects the keto-tautomer, which is the predominant species in non-polar

solvents like

.

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic, showing a characteristic "doublet" in the carbonyl region due to

the two distinct carbonyl environments.
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B. Nuclear Magnetic Resonance (NMR)
The NMR profile is defined by the desymmetrization of the cyclopentane ring caused by the

substitution at C-1.

¹H NMR (400 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C NMR (100 MHz, CDCl₃)
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C. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
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Structural Analysis: Tautomerism
While esters of 2-oxocyclopentanecarboxylic acid exhibit significant enol character (up to 40%

in

), the acid chloride exists predominantly in the keto form.

Reasoning: The -COCl group is a "harder" electrophile and less resonance-donating than an

ester alkoxy group.[1] This destabilizes the enol double bond relative to the keto-chloride

arrangement.[1]
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Observation: If ¹H NMR shows a singlet near 10-12 ppm (Enol -OH) and a vinyl signal near

105 ppm in ¹³C NMR, it indicates hydrolysis to the acid or significant enolization, but this is

rare in the pure chloride.

Applications in Drug Discovery
This reagent is a "linchpin" intermediate for fusing cyclopentane rings onto heterocyclic

scaffolds.

Reaction Pathways
Spirocyclic Formation: Reaction with bis-nucleophiles (e.g., ethylene glycol, diamines)

protects the ketone, allowing distal functionalization.

Heterocycle Synthesis: Reaction with hydrazines yields bicyclic pyrazolones, common

scaffolds in NSAIDs and kinase inhibitors.
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Figure 2: Divergent synthesis pathways utilizing the electrophilic dual-activation of the core.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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